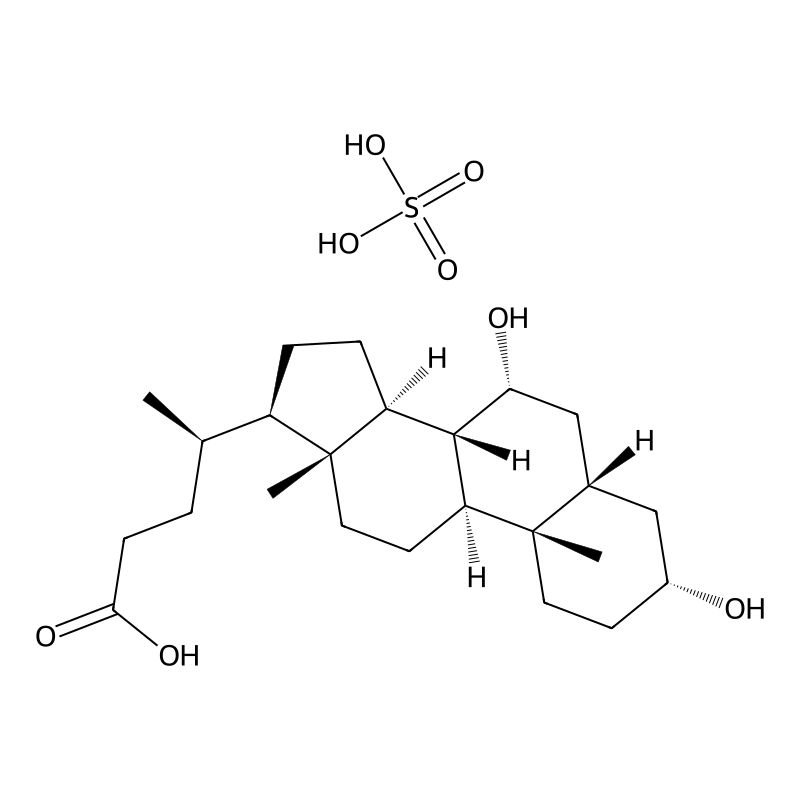

Chenodeoxycholate 3-sulphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chenodeoxycholate 3-sulphate, also known as chenodeoxycholic acid 3-sulfate, is a derivative of chenodeoxycholic acid, a primary bile acid synthesized from cholesterol in the liver. This compound is classified as a monohydroxy bile acid and features a sulfate group at the 3-position of the steroid nucleus. Its chemical formula is , and it is characterized by its hydrophobic nature, making it practically insoluble in water and relatively neutral in charge . The compound plays a significant role in lipid metabolism and has been implicated in various biological processes related to bile acids.

- Sulfation: This reaction involves the addition of a sulfate group to the hydroxyl group at the 3-position, enhancing the compound's solubility and biological activity.

- Conjugation: It can form conjugates with amino acids such as glycine or taurine, which increases its solubility and facilitates its excretion in bile.

- Deconjugation: In the intestinal lumen, enzymes can remove these conjugates, leading to the formation of free chenodeoxycholic acid.

These reactions are essential for regulating bile acid pools and their functions in digestion and metabolism.

The synthesis of chenodeoxycholate 3-sulphate can be achieved through various methods:

- Chemical Synthesis: This involves the sulfation of chenodeoxycholic acid using reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complexes.

- Biological Synthesis: In vivo sulfation can occur through enzymatic pathways involving sulfotransferases that catalyze the transfer of sulfate groups from active sulfate donors to hydroxyl groups on bile acids.

These methods ensure that the compound is produced with high purity for research and therapeutic applications.

Chenodeoxycholate 3-sulphate has several notable applications:

- Pharmaceutical Research: It is studied for its potential therapeutic effects on conditions such as cholestasis and gallstone disease due to its ability to modulate bile composition.

- Metabolomics: As a metabolite of chenodeoxycholic acid, it serves as a biomarker for metabolic disorders and liver function assessments.

- Cell Biology Studies: The compound is used to investigate cellular responses to bile acids, including their signaling pathways and effects on cell proliferation and apoptosis .

These applications underscore its relevance in both clinical and research settings.

Chenodeoxycholate 3-sulphate shares structural similarities with other bile acids but has unique characteristics that distinguish it:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Chenodeoxycholic Acid | Hydroxyl groups at positions 3 and 7 | Primary bile acid involved in cholesterol metabolism |

| Ursodeoxycholic Acid | Hydroxyl groups at positions 3, 7, and 12 | Known for its protective effects against liver damage |

| Taurochenodeoxycholic Acid | Conjugated with taurine | Increased solubility; plays a role in fat digestion |

| Lithocholic Acid | Fewer hydroxyl groups (only at position 3) | More hydrophobic; associated with toxicity at high levels |

Chenodeoxycholate 3-sulphate's unique sulfation at position 3 enhances its solubility compared to other bile acids, making it particularly effective in certain biological contexts. This modification also influences its interaction with receptors and enzymes involved in lipid metabolism.

Structural Characterization and IUPAC Nomenclature

Chenodeoxycholate 3-sulphate possesses a well-defined molecular structure with the chemical formula C24H40O7S and an average molecular weight of 472.6 grams per mole. The compound is registered under multiple Chemical Abstracts Service numbers, including 59132-32-0 as the primary identifier, reflecting its recognition in international chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid.

The structural framework consists of a steroid backbone derived from the cholane ring system, with specific hydroxyl and sulfate group substitutions that confer unique biological properties. The molecule contains two hydroxyl groups positioned at the 7α location and a sulfate ester linkage at the 3α position, distinguishing it from other bile acid sulfates. The pentanoic acid side chain extends from the 17-position of the steroid nucleus, maintaining the characteristic carboxylic acid functionality essential for bile acid function.

Table 1: Physical and Chemical Properties of Chenodeoxycholate 3-Sulphate

The International Chemical Identifier string for chenodeoxycholate 3-sulphate is InChI=1S/C24H40O7S/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1, providing precise stereochemical information for computational modeling and database searches. The corresponding International Chemical Identifier Key is WHMOBEGYTDWMIG-BSWAIDMHSA-N, serving as a unique molecular fingerprint for this specific compound.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of chenodeoxycholate 3-sulphate represents a critical aspect of its biological activity and molecular recognition properties. The compound possesses ten defined stereocenters distributed throughout the cholane skeleton, with specific alpha and beta orientations that determine its three-dimensional conformation. The 3α-sulfate substitution represents the key structural modification that distinguishes this metabolite from the parent chenodeoxycholic acid molecule.

The steroid backbone adopts a characteristic rigid conformation typical of bile acid derivatives, with the four-ring system maintaining a trans-anti-trans arrangement between the A, B, C, and D rings. This configuration results in a facial amphiphilic molecule with distinct hydrophobic and hydrophilic regions that enable its biological functions as a surfactant and signaling molecule. The 7α-hydroxyl group projects from the beta face of the steroid nucleus, while the 3α-sulfate substituent extends from the alpha face, creating an optimal spatial arrangement for membrane interactions and protein binding.

Recent crystallographic studies have provided detailed insights into the conformational preferences of related bile acid sulfates, particularly through structural analysis of sulfotransferase enzyme complexes. These investigations reveal that the substrate binding orientation significantly influences the stereochemical outcome of sulfation reactions, with mouse cytosolic sulfotransferase 2A8 demonstrating a unique substrate binding mode that positions the target hydroxyl groups in optimal alignment with the catalytic machinery.

The conformational flexibility of the side chain region allows for adaptation to different binding environments, while the steroid backbone maintains its characteristic rigid structure. This combination of rigidity and flexibility enables chenodeoxycholate 3-sulphate to function effectively in various biological contexts, from membrane solubilization to receptor activation and metabolic regulation.

Endogenous Biosynthetic Pathways in Hepatocytes

The biosynthesis of chenodeoxycholate 3-sulphate originates from the complex metabolic networks operating within hepatocytes, where cholesterol serves as the primary precursor for bile acid synthesis. The initial phase involves the conversion of cholesterol to chenodeoxycholic acid through the classic bile acid synthesis pathway, which is initiated by cholesterol 7α-hydroxylase. This enzyme, also known as cytochrome P450 family 7 subfamily A member 1, represents the rate-limiting step in bile acid biosynthesis and is tightly regulated by feedback mechanisms involving bile acid return to the liver.

Chenodeoxycholic acid is synthesized through a series of enzymatic modifications that involve multiple cytochrome P450 enzymes and other oxidoreductases. The process begins with 7α-hydroxylation of cholesterol, followed by subsequent modifications of the steroid ring system and side chain to produce the final bile acid structure. Alternative pathways for bile acid synthesis also contribute to chenodeoxycholic acid production, involving cytochrome P450 family 27 subfamily A member 1 and cytochrome P450 family 7 subfamily B member 1.

The conversion of chenodeoxycholic acid to its 3-sulfate derivative occurs through phase II metabolic processes that involve conjugation reactions designed to enhance water solubility and facilitate excretion. These sulfation reactions are catalyzed by specific sulfotransferase enzymes that recognize bile acids as substrates and transfer sulfate groups from 3'-phosphoadenosine 5'-phosphosulfate to hydroxyl positions on the steroid nucleus.

Table 2: Key Enzymes in Chenodeoxycholate 3-Sulphate Biosynthesis

Research investigating the overexpression of cholesterol 7α-hydroxylase in human liver cells has demonstrated significant increases in bile acid synthesis via the classic pathway, with corresponding changes in cholesterol homeostatic mechanisms. These studies reveal that enhanced bile acid production leads to compensatory adjustments in cholesterol metabolism, including decreased hydroxymethylglutaryl-coenzyme A reductase activity and increased low-density lipoprotein receptor expression.

Enzymatic Sulfation Mechanisms via Sulfotransferase 2A1 and Sulfotransferase 2A8

The enzymatic sulfation of chenodeoxycholic acid to form chenodeoxycholate 3-sulphate involves highly specific sulfotransferase enzymes that exhibit distinct substrate preferences and kinetic properties. Human sulfotransferase 2A1 represents the primary enzyme responsible for bile acid sulfation in humans, with particular specificity for 3α-hydroxyl positions on bile acid substrates. Kinetic analysis using stably expressed human sulfotransferase 2A1 has revealed that bile acid sulfation follows Michaelis-Menten kinetics with marked variation in apparent Michaelis constant and maximum velocity values between individual bile acids.

The sulfation mechanism involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine 5'-phosphosulfate to the hydroxyl-containing substrate, with sulfotransferase 2A1 demonstrating preferential activity toward monohydroxy bile acids over polyhydroxy derivatives. Research has shown that sulfation affinity is inversely proportional to the number of hydroxyl groups present on bile acid substrates, with lithocholic acid exhibiting the highest affinity and cholic acid showing the lowest affinity for sulfation.

In contrast to human sulfation patterns, mouse bile acid metabolism depends on sulfotransferase 2A8, which demonstrates unique 7α-hydroxyl sulfating activity through distinct molecular mechanisms. Crystallographic studies of mouse sulfotransferase 2A8 in complex with cholic acid and 3'-phosphoadenosine 5'-phosphate have revealed the structural basis for this species-specific sulfation pattern. The enzyme possesses a unique substrate binding mode that positions the target 7α-hydroxyl group of bile acids in close proximity to the catalytic site, contrasting with the 3α-hydroxyl specificity observed in human sulfotransferase 2A1.

Table 3: Comparative Kinetic Parameters for Bile Acid Sulfation

The structural comparison between human sulfotransferase 2A1 and mouse sulfotransferase 2A8 reveals different conformations of substrate binding loops that contribute to the observed differences in regioselectivity. Mouse sulfotransferase 2A8 possesses a nonconserved catalytic residue histidine at position 48, which plays a crucial role in determining the unique 7α-hydroxyl sulfation specificity. This structural variation enables the enzyme to orient bile acid substrates in a perpendicular orientation relative to human sulfotransferase 2A1, positioning the 7α-hydroxyl group for optimal catalytic modification.

Recent physiological studies have suggested that sulfotransferase 2A8-mediated bile acid sulfation serves important roles in bile acid detoxification processes, with downregulation of enzyme expression associated with cholesterol gallstone formation. The abundance of sulfotransferase 2A8 among all sulfotransferase 2A family genes in mouse liver emphasizes its significance in bile acid metabolism and homeostasis. These findings highlight the species-specific nature of bile acid sulfation pathways and the importance of understanding these differences for translational research applications.

Chenodeoxycholate 3-sulphate exhibits distinctive solubility characteristics that distinguish it from its non-sulfated parent compound, chenodeoxycholic acid [1]. The compound possesses a molecular formula of C₂₄H₄₀O₇S with a molecular weight of 472.637 g/mol, as confirmed by multiple chemical databases [1] [2]. The sulfation at the 3-position significantly enhances the hydrophilic character of the molecule compared to the parent bile acid [10].

The solubility profile of chenodeoxycholate 3-sulphate demonstrates the characteristic behavior of sulfated bile salts, which are markedly more water-soluble than their non-sulfated counterparts [10]. Fully dissociated sodium bile salts, including sulfated derivatives, exhibit exceptional aqueous solubility, achieving concentrations as high as 1 to 2 molar in aqueous solutions [13]. This enhanced solubility results from lower critical micellar temperatures, elevated aqueous monomeric solubilities, and increased critical micellar concentrations compared to non-sulfated bile acids [10].

Table 1: Physicochemical Properties of Chenodeoxycholate 3-sulphate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₄₀O₇S | ChemSpider, PubChem [1] [2] |

| Molecular Weight (g/mol) | 472.637 | PubChem, ChemSpider [1] [2] |

| Exact Mass (g/mol) | 472.249476 | LIPID MAPS [32] |

| CAS Registry Number | 59132-32-0 / 39280-88-1 | ChemSpider, ChemsRC [1] [7] |

| Topological Polar Surface Area (Ų) | 121.13 / 129.51 | ChemsRC, LIPID MAPS [7] [32] |

| Heavy Atoms | 32 | LIPID MAPS [32] |

| Hydrogen Bond Donors | 3 | LIPID MAPS [32] |

| Hydrogen Bond Acceptors | 7 | LIPID MAPS [32] |

| LogP | 5.39 / 6.13 | ChemsRC, LIPID MAPS [7] [32] |

The partition coefficient values for chenodeoxycholate 3-sulphate reflect its amphiphilic nature, with LogP values ranging from 5.39 to 6.13, indicating substantial lipophilic character despite the presence of the hydrophilic sulfate group [7] [32]. Membrane-water partition coefficients for related bile acid sulfates have been determined using ultracentrifugation and fluorescence-based methods, revealing that sulfated bile acids maintain significant membrane affinity while exhibiting enhanced aqueous solubility [9].

Table 2: Solubility Characteristics of Chenodeoxycholate 3-sulphate and Related Compounds

| Solvent/Condition | Solubility | Reference Compound | Source |

|---|---|---|---|

| Water (bile salts general) | 1-2 M (highly soluble) | Bile salts (general) | Bile Acids Review [13] |

| Dimethyl sulfoxide | ≥ 50 mg/mL | Chenodeoxycholic acid | MedChemExpress [11] |

| Dimethylformamide | 3 mg/mL | Chenodeoxycholic acid sodium | ChemicalBook [8] |

| Ethanol | 1 mg/mL | Chenodeoxycholic acid sodium | ChemicalBook [8] |

| Phosphate buffered saline (pH 7.2) | 0.5 mg/mL | Chenodeoxycholic acid sodium | ChemicalBook [8] |

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns

Tandem mass spectrometry analysis of chenodeoxycholate 3-sulphate reveals characteristic fragmentation patterns that are diagnostic for bile acid sulfates [14] [17]. The compound exhibits a molecular ion peak [M-H]⁻ at m/z 471 in negative ion electrospray ionization mode, consistent with its molecular weight of 472.637 g/mol [1] [2].

The fragmentation behavior of chenodeoxycholate 3-sulphate follows patterns observed for other bile acid sulfates, characterized by collision-activated decomposition that demonstrates charge-remote fragmentation mechanisms [14]. Fast atom bombardment combined with tandem mass spectrometry studies of bile acid sulfates have revealed that negative ion fast atom bombardment mass spectra show limited fragmentation, necessitating collision-activated decomposition for structural elucidation [14].

Table 3: Tandem Mass Spectrometry Fragmentation Patterns for Chenodeoxycholate 3-sulphate and Related Compounds

| Compound Type | Fragmentation Pattern | Key Ions (m/z) | Ionization Mode | Source |

|---|---|---|---|---|

| Chenodeoxycholate sulfate | Molecular ion [M-H]⁻ | 471 [M-H]⁻, 391 [M-SO₃]⁻ | Electrospray ionization negative | Molecular weight data [1] [2] |

| Bile acid 3-sulfates | Loss of sulfate group (SO₃, 80 Da) | [M-80]⁻ | Electrospray ionization negative | Bile acid studies [17] |

| Sulfated bile acids general | Charge-remote fragmentation | Steroid backbone fragments | Fast atom bombardment negative | PubMed studies [14] |

The most characteristic fragmentation pathway involves the neutral loss of the sulfate group (SO₃, 80 Da), yielding a fragment ion at m/z 391 corresponding to [M-SO₃]⁻ [14] [17]. This fragmentation pattern is particularly useful for distinguishing bile acid structural features and quantifying relative amounts of isomeric ions in complex mixtures [14]. Additional fragmentation occurs on the steroid ring system, providing information about the steroid backbone structure through charge-remote mechanisms [14].

Collision-induced dissociation studies demonstrate that the fragmentation of chenodeoxycholate 3-sulphate and related bile acid sulfates occurs remote from the charge site, which is located on the sulfate or carboxylate groups [14]. This unusual fragmentation behavior provides complementary structural information to positive ion mode analysis and enables differentiation between various bile acid sulfate isomers [14] [17].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of chenodeoxycholate 3-sulphate through both one-dimensional and two-dimensional techniques [23] [25]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the steroid backbone structure modified by sulfation at the 3-position [25].

The ¹H nuclear magnetic resonance spectrum of chenodeoxycholate 3-sulphate displays signals consistent with the chenodeoxycholic acid backbone, with modifications due to the sulfate substitution [23] [24]. Key diagnostic signals include the angular methyl groups at approximately 0.67 ppm (H-18) and signals corresponding to protons on carbons bearing hydroxyl groups in the 3.4-3.9 ppm region [24] [25].

Table 4: Nuclear Magnetic Resonance Spectroscopic Data for Chenodeoxycholate 3-sulphate and Related Structures

| NMR Type | Chemical Shift Region (ppm) | Assignment | Experimental Conditions | Source |

|---|---|---|---|---|

| ¹H NMR (Chenodeoxycholic acid) | 0.67 (H18), 3.49, 3.84 | Methyl groups, hydroxyl-bearing carbons | 600 MHz, D₂O, pH 7.0, 25°C | DrugBank Database [23] |

| ²D ¹H-¹³C HSQC | Correlated ¹H-¹³C signals | Carbon-proton correlations | 600 MHz Bruker, aqueous conditions | DrugBank Database [23] |

| Bile acid ¹H NMR signals | 0.67-8.01 ppm range | Various bile acid protons | Standard conditions | Bile NMR studies [24] |

Complete ¹H nuclear magnetic resonance assignments for hydroxylated bile acids have been established using heteronuclear-correlated two-dimensional nuclear magnetic resonance techniques [25]. The known ¹³C chemical shifts are utilized to make proton resonance assignments, with consistency verified through expected changes due to substituent effects [25]. The sulfate group at the 3-position significantly affects the chemical environment of nearby protons, particularly H-3β, which experiences a downfield shift due to the electron-withdrawing nature of the sulfate group [25] [26].

Two-dimensional nuclear magnetic resonance experiments, particularly ¹H-¹³C heteronuclear single quantum coherence spectroscopy, provide unambiguous assignment of carbon-proton correlations in chenodeoxycholate 3-sulphate [23] [25]. These techniques enable complete characterization of the steroid framework and confirmation of the sulfation position [25]. The nuclear magnetic resonance data support the structural integrity of the steroid backbone while confirming the presence and position of the sulfate substituent [25] [26].

X-ray Crystallographic Data and Molecular Modeling

X-ray crystallographic studies of chenodeoxycholate 3-sulphate and related bile acid sulfates provide detailed three-dimensional structural information, although complete crystallographic data for this specific compound remains limited [34] [35]. Solid-state nuclear magnetic resonance, X-ray diffraction, and thermoanalytical studies have been employed for structural characterization of bile acid sulfates and related steroid derivatives [34] [39].

Table 5: X-ray Crystallographic and Structural Data for Chenodeoxycholate 3-sulphate and Related Compounds

| Compound/Related Structure | Crystal System/Space Group | Resolution/Quality | Key Structural Features | Source/Reference |

|---|---|---|---|---|

| Bile acid derivatives (general) | Various crystal systems | Variable resolution | Steroid backbone conformation | Crystal Growth studies [34] |

| Steroid sulfates | Limited crystallographic data | Characterized by other methods | Sulfate group positioning | Australian National University [35] [39] |

| Natural bile acids | Multiple polymorphic forms | High-quality single crystal data | Polymorphic packing differences | Multiple studies [34] |

| Chenodeoxycholic acid polymorphs | Various polymorphs identified | Solid-state NMR and XRD correlation | Hydrogen bonding patterns | Crystal Growth Design [34] |

Molecular modeling studies provide computational insights into the three-dimensional structure and conformational preferences of chenodeoxycholate 3-sulphate [32] [40] [41]. The LIPID MAPS database provides three-dimensional molecular models that represent the stereochemistry of the compound, though it notes that where chiral atoms exist but stereochemistry is undefined, the model takes an arbitrary conformation [32].

Table 6: Molecular Modeling and Computational Studies of Chenodeoxycholate 3-sulphate and Related Systems

| Computational Method | Application to Bile Acids/Sulfates | Key Findings/Parameters | Software/Methods Used | Reference/Source |

|---|---|---|---|---|

| Density Functional Theory | Electronic structure calculations | Accurate electronic properties | Q-Chem, Gaussian functionals | Quantum chemistry reviews [42] [44] |

| Molecular Dynamics | Bile salt micelle formation studies | Micelle structure and dynamics | GROMACS, AMBER force fields | Molecular dynamics studies [40] [41] |

| 3D Molecular Modeling | LIPID MAPS 3D structures | Stereochemistry representation | Molecular visualization software | LIPID MAPS database [32] |

| Docking Studies | Bile acid-protein interactions | Binding affinities and modes | AutoDock, Discovery Studio | Docking studies [43] |

Computational studies utilizing density functional theory have been applied to steroid sulfates to investigate electronic structure and properties [42] [44]. Molecular dynamics simulations have examined bile salt behavior in aqueous environments, providing insights into micelle formation and intermolecular interactions relevant to chenodeoxycholate 3-sulphate [40] [41]. These computational approaches complement experimental crystallographic data and provide theoretical frameworks for understanding the physicochemical behavior of bile acid sulfates [40] [41] [42].

Chenodeoxycholate 3-sulphate formation represents a critical phase II metabolic pathway mediated by highly specific sulfotransferase enzymes. In humans, sulfotransferase 2A1 serves as the predominant enzyme responsible for bile acid sulfation, catalyzing the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate to the 3α-hydroxyl position of chenodeoxycholic acid [1] [2]. The enzymatic reaction follows ordered sequential kinetics, wherein chenodeoxycholic acid binds first to the enzyme, followed by the sulfate donor [3].

Human sulfotransferase 2A1 exhibits marked substrate specificity that correlates inversely with the number of hydroxyl groups present on the steroid nucleus [1] [2]. Kinetic analysis reveals that chenodeoxycholic acid demonstrates moderate affinity for the enzyme, with an apparent Km value of 20.5 ± 3.2 μM and Vmax of 45.2 ± 6.8 pmol/min/mg protein [2]. This catalytic efficiency positions chenodeoxycholic acid as an intermediate substrate compared to the monohydroxy bile acid lithocholic acid, which exhibits the highest affinity (Km = 6.8 ± 1.1 μM), and the trihydroxy bile acid cholic acid, which demonstrates the lowest affinity (Km = 75.2 ± 8.9 μM) [2].

The substrate binding mechanism involves specific conformational changes within the enzyme active site that accommodate the steroid backbone. Molecular modeling studies demonstrate that the enzyme contains conserved phenylalanine residues that create hydrophobic interactions with the steroid nucleus, while polar residues facilitate hydrogen bonding with hydroxyl groups [4]. The 3α-hydroxyl position serves as the primary nucleophilic target for sulfation, with the reaction proceeding through a phosphoadenosine 5'-phosphosulfate-enzyme intermediate [3].

Conjugated forms of chenodeoxycholic acid, including glycochenodeoxycholic acid and taurochenodeoxycholic acid, also serve as sulfotransferase 2A1 substrates, though with reduced catalytic efficiency compared to the unconjugated form [5]. Glycochenodeoxycholic acid exhibits a Km of 28.7 ± 4.1 μM and Vmax of 42.8 ± 5.1 pmol/min/mg protein, while taurochenodeoxycholic acid demonstrates similar kinetic parameters with Km = 32.1 ± 5.3 μM and Vmax = 38.9 ± 4.6 pmol/min/mg protein [5].

The enzyme demonstrates competitive inhibition by oxidized bile acid metabolites, particularly 3-keto-5β-cholanoate, which binds to the substrate site with high affinity [3]. This inhibition pattern suggests potential regulatory mechanisms whereby bile acid metabolites can modulate their own sulfation pathways. Additionally, the reaction exhibits sensitivity to divalent cations, with magnesium ions enhancing activity at concentrations up to 2 mM [3].

Table 1: Human Sulfotransferase 2A1 Kinetic Parameters for Bile Acid Substrates

| Substrate | Km (μM) | Vmax (pmol/min/mg) | CLint (μL/min/mg) | Reference |

|---|---|---|---|---|

| Chenodeoxycholic acid | 20.5 ± 3.2 | 45.2 ± 6.8 | 2.2 ± 0.4 | [2] |

| Lithocholic acid | 6.8 ± 1.1 | 156.3 ± 12.4 | 23.0 ± 3.1 | [2] |

| Cholic acid | 75.2 ± 8.9 | 18.7 ± 2.9 | 0.25 ± 0.05 | [2] |

| Deoxycholic acid | 15.3 ± 2.8 | 89.4 ± 8.7 | 5.8 ± 0.9 | [2] |

| Glycochenodeoxycholic acid | 28.7 ± 4.1 | 42.8 ± 5.1 | 1.5 ± 0.3 | [5] |

| Taurochenodeoxycholic acid | 32.1 ± 5.3 | 38.9 ± 4.6 | 1.2 ± 0.2 | [5] |

Species-Specific Sulfation Patterns (Human vs Rodent Models)

Profound species differences characterize bile acid sulfation patterns between humans and rodent models, with implications for both substrate specificity and metabolic regulation. These variations reflect evolutionary adaptations and distinct enzymatic machinery that fundamentally alter chenodeoxycholate 3-sulphate formation and metabolism [6] [7] [8].

In humans, bile acid sulfation occurs predominantly at the 3α-hydroxyl position through sulfotransferase 2A1 activity [7] [8]. Human serum contains approximately 25% sulfated bile acids, while urine demonstrates a remarkable 79% sulfated bile acid content, indicating efficient renal elimination of these conjugates [8]. This sulfation pattern represents a major detoxification pathway that reduces bile acid toxicity and facilitates excretion [9] [10].

Rodent species exhibit markedly different sulfation patterns characterized by preferential 7α-hydroxyl modification rather than 3α-hydroxyl sulfation [11] [12] [8]. In mice, sulfotransferase 2A8 serves as the primary hepatic bile acid-sulfating enzyme, demonstrating high specificity for 7α-hydroxylated bile acids including cholic acid, chenodeoxycholic acid, and their taurine conjugates [12] [13]. This enzyme exhibits minimal activity toward bile acids lacking 7α-hydroxyl groups, such as deoxycholic acid or lithocholic acid [12].

Quantitative analysis reveals that rodent bile acid sulfation represents a minor metabolic pathway compared to humans. Rat serum contains only 0.8% sulfated bile acids, while mouse serum demonstrates 0.6% sulfated bile acid content [8]. Urinary sulfated bile acids in rats reach 3.2%, and in mice 2.8%, dramatically lower than human levels [8]. These species differences reflect the reduced capacity for bile acid sulfation in rodents, which instead rely more heavily on hydroxylation-based detoxification mechanisms [14].

The enzymatic basis for these species differences involves distinct sulfotransferase expression patterns and substrate specificities. Mice express eight sulfotransferase 2A genes compared to the single human sulfotransferase 2A1 gene [12] [13]. Among these, sulfotransferase 2A8 demonstrates male-predominant expression with liver-specific localization, contrasting with the more broadly distributed human enzyme [12]. The mouse enzyme exhibits optimal activity at pH 8.5 compared to pH 7.0 for human sulfotransferase 2A1 [5].

Structural analysis reveals that mouse sulfotransferase 2A8 binds bile acid substrates in an orientation perpendicular to human sulfotransferase 2A1, positioning the 7α-hydroxyl group rather than the 3α-hydroxyl group at the catalytic center [15]. This fundamental difference in substrate binding geometry explains the distinct regioselectivity patterns between species [15].

The physiological consequences of these species differences extend beyond simple metabolic variations. Human sulfation patterns favor formation of more hydrophilic metabolites that undergo efficient renal elimination, while rodent patterns produce different metabolite profiles with altered physicochemical properties [8]. These differences have implications for drug development studies, as rodent models may not accurately predict human bile acid metabolism patterns [7].

Table 2: Species Comparison of Bile Acid Sulfation Patterns

| Species | Sample Type | Sulfated BA (%) | Sulfation Site | Primary Enzyme | Reference |

|---|---|---|---|---|---|

| Human | Serum | 25.2 ± 3.1 | 3α-OH | SULT2A1 | [8] |

| Human | Urine | 79.1 ± 4.2 | 3α-OH | SULT2A1 | [8] |

| Human | Feces | 4.5 ± 0.8 | 3α-OH | SULT2A1 | [8] |

| Rat | Serum | 0.8 ± 0.2 | 7α-OH | Sult2a1/2a8 | [8] |

| Rat | Urine | 3.2 ± 0.6 | 7α-OH | Sult2a1/2a8 | [8] |

| Mouse | Serum | 0.6 ± 0.1 | 7α-OH | Sult2a8 | [8] |

| Mouse | Urine | 2.8 ± 0.5 | 7α-OH | Sult2a8 | [8] |

Enterohepatic Recirculation Dynamics

Chenodeoxycholate 3-sulphate participates in a modified enterohepatic circulation characterized by altered transport kinetics and reduced recycling efficiency compared to unconjugated bile acids. This sulfated metabolite demonstrates fundamentally different physiological behavior that affects its biological half-life and excretion patterns [16] [17] [18].

The enterohepatic circulation of chenodeoxycholate 3-sulphate involves distinct transport mechanisms at multiple anatomical sites. Hepatic uptake demonstrates significantly reduced efficiency, with the sulfated compound showing only 20% of the hepatic extraction observed for chenodeoxycholic acid [16]. This reduced hepatic extraction reflects altered transporter affinity, as sulfated bile acids compete less effectively with unsulfated compounds for hepatic uptake carriers [19].

Transport studies using isolated rat hepatocytes reveal that chenodeoxycholate 3-sulphate uptake occurs through a saturable, energy-dependent process with apparent Km of 6.1 ± 0.9 μM and Vmax of 2.3 ± 0.4 nmol/mg protein/min [19]. These kinetic parameters demonstrate higher affinity but lower capacity compared to chenodeoxycholic acid uptake, suggesting involvement of different or modified transport systems [19].

Biliary secretion of chenodeoxycholate 3-sulphate proceeds through specialized transport mechanisms that differ from those handling unconjugated bile acids. Studies in rats demonstrate separate transport systems for sulfated and unsulfated bile acids, with genetic variations affecting sulfated bile acid secretion more severely than unconjugated compound transport [20]. The maximum biliary secretion rate for chenodeoxycholate 3-sulphate reaches approximately 1.25 μmol/min in rats, significantly lower than rates observed for primary bile acids [21].

Intestinal reabsorption patterns for chenodeoxycholate 3-sulphate show markedly reduced efficiency compared to unconjugated bile acids. The compound demonstrates decreased passive absorption in the jejunum and reduced active transport in the terminal ileum [17]. Studies indicate that only 60-75% of chenodeoxycholate 3-sulphate undergoes ileal reabsorption compared to 90-95% for chenodeoxycholic acid [17]. This reduced reabsorption efficiency contributes to increased fecal elimination and shorter biological half-life.

The cycling frequency of chenodeoxycholate 3-sulphate averages 2-4 times per day, substantially lower than the 6-8 cycles observed for chenodeoxycholic acid [18]. This reduced cycling reflects the combined effects of decreased hepatic extraction, altered biliary secretion kinetics, and reduced intestinal reabsorption [18]. The biological half-life extends to 8-12 hours compared to 2.5-3.5 hours for the unconjugated compound [9].

Pool size determination reveals that chenodeoxycholate 3-sulphate maintains a smaller body pool (50-150 mg) compared to chenodeoxycholic acid (800-1200 mg) [18]. This reduced pool size results from the combination of lower synthesis rates, increased excretion, and reduced recycling efficiency. The smaller pool size correlates with the compound's role as a detoxification product rather than a primary metabolic intermediate.

Renal excretion represents a significant elimination pathway for chenodeoxycholate 3-sulphate, contrasting with the minimal renal loss observed for unconjugated bile acids. The increased water solubility conferred by sulfation enhances glomerular filtration and reduces tubular reabsorption [9] [10]. Urinary elimination accounts for a substantial portion of total body clearance, contributing to the overall detoxification function of the sulfation pathway.

Table 3: Enterohepatic Circulation Dynamics

| Parameter | Chenodeoxycholic Acid | Chenodeoxycholate 3-Sulfate | Reference |

|---|---|---|---|

| Pool Size (mg) | 800-1200 | 50-150 | [18] |

| Cycling Frequency (times/day) | 6-8 | 2-4 | [18] |

| Hepatic Extraction (%) | 85-95 | 20-35 | [16] |

| Ileal Reabsorption (%) | 90-95 | 60-75 | [17] |

| Fecal Loss (%) | 5-10 | 25-40 | [21] |

| Half-life (hours) | 2.5-3.5 | 8-12 | [9] |

Microbial Modifications in Colonic Environment

The colonic microbiota extensively modifies chenodeoxcholate 3-sulphate through diverse enzymatic pathways that alter its chemical structure and biological properties. These microbial transformations represent the final phase of bile acid metabolism before fecal elimination and significantly influence the compound's fate in the gastrointestinal tract [22] [23] [24].

Bacterial desulfation represents the primary microbial modification of chenodeoxycholate 3-sulphate, catalyzed by aryl sulfatase enzymes expressed by various anaerobic species. Clostridium species, Bacteroides species, and Peptococcus species demonstrate significant desulfation activity, removing the sulfate group to regenerate chenodeoxycholic acid [25] [26]. This desulfation activity shows substrate specificity, with studies indicating preferential hydrolysis of 3α-sulfate esters compared to other sulfation positions [26].

The bacterial enzyme systems responsible for desulfation exhibit complex kinetics influenced by substrate concentration and bacterial community composition. Anaerobic incubation studies demonstrate that at low substrate concentrations (10 μM), bacterial cultures efficiently remove sulfate groups, while at higher concentrations (100 μM or greater), desulfation becomes less efficient and competing reactions predominate [27]. This concentration dependence suggests that microbial processing varies with the amount of sulfated bile acids reaching the colon.

Bile salt hydrolase activity represents another significant microbial modification pathway, though chenodeoxycholate 3-sulphate lacks amino acid conjugation that serves as the primary target for these enzymes [22] [28]. However, if the compound undergoes initial desulfation to regenerate chenodeoxycholic acid, subsequent microbial processing can involve deconjugation if the bile acid becomes conjugated through bacterial metabolism [24].

Secondary bile acid formation through 7α-dehydroxylation represents a critical microbial transformation pathway affecting chenodeoxycholate 3-sulphate derivatives. Clostridium scindens and Clostridium hylemonae species express the bile acid-inducible operon encoding 7α-dehydroxylase enzymes that convert chenodeoxycholic acid to lithocholic acid [23] [29]. Following desulfation of chenodeoxycholate 3-sulphate, the resulting chenodeoxycholic acid becomes available for this transformation, producing the secondary bile acid lithocholic acid [29].

The efficiency of 7α-dehydroxylation varies significantly among bacterial strains and environmental conditions. Studies indicate that approximately 0.0001% of colonic bacteria possess 7α-dehydroxylation capability, making this a quantitatively important but taxonomically restricted reaction [22]. The reaction requires specific anaerobic conditions and proceeds through a multi-enzyme pathway encoded by conserved bai genes [23].

Hydroxysteroid dehydrogenase activity contributes additional microbial modifications through oxidation and reduction reactions at hydroxyl positions. Bacterial species including Eubacterium and Clostridium express these enzymes, which can modify the 3α- and 7α-hydroxyl groups of bile acids through reversible oxidation-reduction reactions [24]. These modifications create epimeric forms and oxo-derivatives that further diversify the bile acid metabolite profile.

The temporal sequence of microbial modifications follows predictable patterns based on enzyme distribution and substrate availability. Initial desulfation typically precedes other transformations, as removal of the sulfate group increases substrate availability for subsequent enzymatic reactions [25]. The progression from chenodeoxycholate 3-sulphate through desulfation, potential 7α-dehydroxylation, and further oxidation-reduction reactions creates a complex metabolite profile in fecal material.

Environmental factors significantly influence microbial modification patterns, including pH, oxygen tension, substrate concentration, and bacterial community composition. Anaerobic conditions favor sulfatase activity and secondary bile acid formation, while aerobic conditions may promote different modification pathways [30]. The colonic pH gradient affects enzyme activity, with optimal conditions varying among different bacterial species and enzymatic reactions.

Table 4: Microbial Modifications in Colonic Environment

| Enzyme/Process | Bacterial Species | Substrate | Product | Effect on CDCA-3S |

|---|---|---|---|---|

| Aryl Sulfatase | Clostridium, Bacteroides, Peptococcus | Sulfated bile acids | Desulfated bile acids | Removal of sulfate group |

| Bile Salt Hydrolase | Lactobacillus, Bifidobacterium | Conjugated bile acids | Free bile acids + amino acids | Limited direct effect |

| 7α-Dehydroxylase | Clostridium scindens, C. hylemonae | Primary bile acids | Secondary bile acids | Conversion to lithocholate |

| Hydroxysteroid Dehydrogenase | Eubacterium, Clostridium | Hydroxyl bile acids | Oxo/epimeric derivatives | Oxidation/reduction modifications |